N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core fused with a furan ring and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Cyclohexylmethyl Group: The benzimidazole intermediate is then alkylated with cyclohexylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Furan Ring: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole and furan derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan compounds.
Scientific Research Applications
N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide
- N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}pyrrole-2-carboxamide
- N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}benzene-2-carboxamide
Uniqueness
N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[1-(cyclohexylmethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(22-21(25)19-12-7-13-26-19)20-23-17-10-5-6-11-18(17)24(20)14-16-8-3-2-4-9-16/h5-7,10-13,15-16H,2-4,8-9,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJASNKSOPPAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3CCCCC3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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